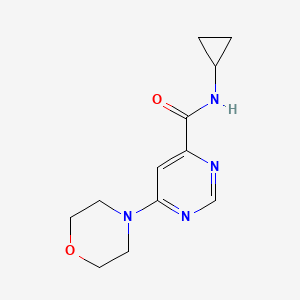

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a cyclopropyl group, a morpholine ring, and a carboxamide group attached to a pyrimidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core using suitable nucleophiles and leaving groups.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

Substitution: Halides, nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Hydrolysis: Carboxylic acid and amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions.

- Mechanism of Action : N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide may inhibit angiogenesis by targeting receptors involved in vascular endothelial growth factor signaling pathways. This inhibition could lead to reduced tumor growth and metastasis.

-

Biological Research

- Cellular Studies : It is utilized in studies focusing on cellular processes, helping researchers understand the compound's effects on various biochemical pathways. This includes its role in modulating lipid signaling pathways through inhibition of specific enzymes like N-acylphosphatidylethanolamine phospholipase D .

- Chemical Probing : The compound serves as a chemical probe to investigate biological interactions at the molecular level, aiding in the discovery of new therapeutic targets.

-

Materials Science

- Novel Material Development : Research is being conducted on the potential use of this compound in creating materials with specific properties such as conductivity or catalytic activity, which could have implications in various industrial applications.

Anticancer Activity Evaluation

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential.

Anti-inflammatory Properties

- Objective : Investigated using LPS-stimulated macrophages.

- Findings : Treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, showcasing its anti-inflammatory capabilities.

Enzyme Inhibition Studies

- Objective : To evaluate its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D.

- Findings : The compound was found to modulate lipid signaling pathways effectively, influencing physiological processes related to inflammation and pain response .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Enzyme Inhibition | NAPE-PLD | Modulation of lipid signaling | 2020 |

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, leading to inhibition or modulation of its activity. This interaction can result in downstream effects on cellular processes and pathways, ultimately leading to the desired therapeutic or biological outcome.

Comparación Con Compuestos Similares

Similar Compounds

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrimidine core or morpholine ring.

Pyrimidine carboxamides: Compounds with a pyrimidine core and a carboxamide group but different substituents on the core.

Morpholine-containing compounds: Compounds with a morpholine ring and various other functional groups.

Uniqueness

This compound is unique due to the specific combination of its cyclopropyl group, morpholine ring, and carboxamide group attached to a pyrimidine core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Actividad Biológica

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs has been extensively studied to understand their structure-activity relationships. A significant finding from research indicates that modifications in the compound's structure can lead to substantial changes in its potency as an NAPE-PLD inhibitor.

Key Findings:

- The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 72 nM, indicating high potency in inhibiting NAPE-PLD activity. This was a tenfold increase compared to less optimized derivatives .

- The optimal structural components identified include a cyclopropylmethylamide group and a morpholine ring, which together enhance binding affinity and inhibitory activity against NAPE-PLD .

NAPE-PLD plays a pivotal role in regulating NAEs, which are implicated in various biological functions such as pain modulation, stress response, and metabolic regulation. By inhibiting this enzyme, this compound can potentially alter the levels of NAEs in biological systems, thereby influencing physiological outcomes.

In vitro Studies:

- In cellular models, the compound effectively reduced NAE levels, which was associated with modulation of emotional behavior and pain response .

- The compound's mechanism involves competitive inhibition at the active site of NAPE-PLD, disrupting its enzymatic function and leading to decreased production of NAEs .

Case Studies and Applications

Research has highlighted the therapeutic potential of this compound in various contexts:

- Pain Management : Studies suggest that by modulating NAE levels, the compound may offer new avenues for pain relief therapies.

- Anxiety and Stress Disorders : Given its effects on emotional behavior, there is potential for application in treating anxiety-related disorders.

- Metabolic Disorders : The regulation of NAEs has implications for metabolic syndrome and related conditions, making this compound a candidate for further investigation in metabolic health .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to other known inhibitors:

| Compound Name | IC50 (nM) | Target Enzyme | Mechanism of Action |

|---|---|---|---|

| This compound | 72 | NAPE-PLD | Competitive inhibition |

| AHP-71B | 10 | NAPE-PLD | Competitive inhibition |

| Nitrogen-containing analogs | Varies | Various | Diverse mechanisms |

Propiedades

IUPAC Name |

N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVKZVQHHZGVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.